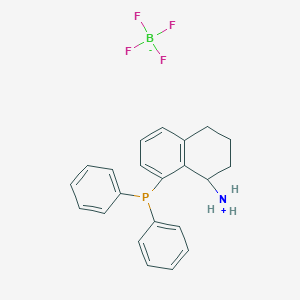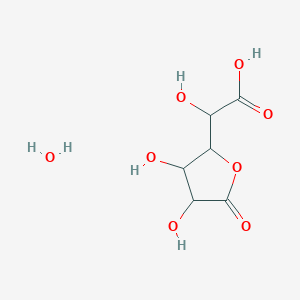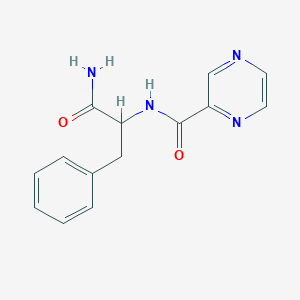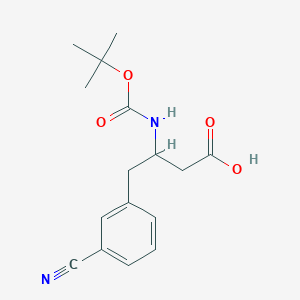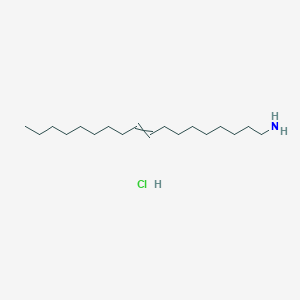
Octadec-9-en-1-amine--hydrogen chloride (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadec-9-en-1-amine–hydrogen chloride (1/1) is a chemical compound with the molecular formula C18H37N·HCl. It is also known as oleylamine hydrochloride. This compound is a derivative of oleylamine, which is an unsaturated fatty amine. Octadec-9-en-1-amine–hydrogen chloride (1/1) is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Octadec-9-en-1-amine–hydrogen chloride (1/1) can be synthesized through the reaction of oleylamine with hydrochloric acid. The reaction typically involves dissolving oleylamine in an organic solvent, such as ethanol or methanol, and then adding hydrochloric acid to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of octadec-9-en-1-amine–hydrogen chloride (1/1).
Industrial Production Methods
In industrial settings, the production of octadec-9-en-1-amine–hydrogen chloride (1/1) follows a similar process but on a larger scale. The reaction is carried out in large reactors, and the product is purified through filtration and recrystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Octadec-9-en-1-amine–hydrogen chloride (1/1) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced to form different reduction products.
Substitution: The amine group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of octadec-9-en-1-amine–hydrogen chloride (1/1) can produce aldehydes, ketones, and carboxylic acids.
Reduction: Reduction can yield primary and secondary amines.
Substitution: Substitution reactions can result in the formation of various substituted amines.
Scientific Research Applications
Octadec-9-en-1-amine–hydrogen chloride (1/1) has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant and emulsifier in various chemical reactions and processes.
Biology: The compound is used in the synthesis of nanoparticles and as a stabilizing agent in biological experiments.
Industry: Octadec-9-en-1-amine–hydrogen chloride (1/1) is used in the production of lubricants, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of octadec-9-en-1-amine–hydrogen chloride (1/1) involves its interaction with various molecular targets and pathways. The compound can interact with cell membranes, altering their properties and affecting cellular processes. It can also act as a stabilizing agent for nanoparticles, influencing their behavior and interactions in biological systems.
Comparison with Similar Compounds
Similar Compounds
Octadec-9-en-1-amine: The parent compound without the hydrochloride group.
Stearylamine: A saturated fatty amine with similar properties.
Oleylamine: The unsaturated fatty amine precursor.
Uniqueness
Octadec-9-en-1-amine–hydrogen chloride (1/1) is unique due to its combination of an unsaturated fatty amine with a hydrochloride group. This combination imparts specific properties, such as enhanced solubility and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
19183-31-4 |
|---|---|
Molecular Formula |
C18H38ClN |
Molecular Weight |
304.0 g/mol |
IUPAC Name |
octadec-9-en-1-amine;hydrochloride |
InChI |
InChI=1S/C18H37N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h9-10H,2-8,11-19H2,1H3;1H |
InChI Key |
LPJKDVHMUUZHRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl N-[3-hydroxy-1-(methylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B13396768.png)
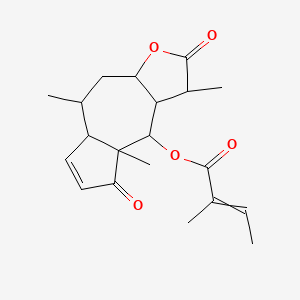
![4-[4-amino-1-[1-[4-[cyclopropyl(methyl)amino]but-2-enoyl]pyrrolidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-N-(4-ethylpyridin-2-yl)benzamide;4-[4-amino-1-[1-[4-[cyclopropyl(methyl)amino]but-2-enoyl]pyrrolidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxy-N-(4-methylpyridin-2-yl)benzamide;4-[4-amino-1-[1-[4-[cyclopropyl(methyl)amino]but-2-enoyl]pyrrolidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B13396781.png)


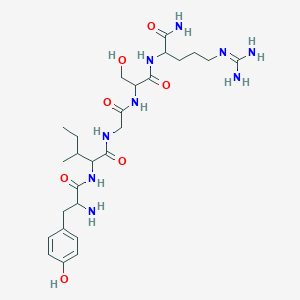
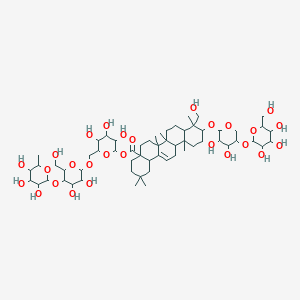
![N-[[4-(3H-indol-5-yl)phenyl]methyl]-N-(3-prop-1-enylphenyl)cyclohexanecarboxamide;N-[[4-(2-methyl-1,3-benzoxazol-6-yl)phenyl]methyl]-N-(3-prop-1-enylphenyl)cyclohexanecarboxamide;methyl 3-[3-[cyclohexanecarbonyl-[[4-(2,3-dihydro-1,4-benzodioxin-6-yl)phenyl]methyl]amino]phenyl]prop-2-enoate;methyl 3-[3-[cyclohexanecarbonyl-[[4-(3,4-dihydro-2H-1,4-benzothiazin-7-yl)phenyl]methyl]amino]phenyl]prop-2-enoate;methyl 3-[3-[cyclohexanecarbonyl-[[4-(3,4-dihydro-2H-1,4-benzoxazin-7-yl)phenyl]methyl]amino]phenyl]prop-2-enoate;methyl 3-[3-[cyclohexanecarbonyl-[[4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,4-benzothiazin-7-yl)phenyl]methyl]amino]phenyl]prop-2-enoate;methyl 3-[3-[cyclohexanecarbonyl-[(4-quinoxalin-6-ylphenyl)methyl]amino]phenyl]prop-2-enoate](/img/structure/B13396804.png)
![2-piperidinecarboxylic acid, 1-[5-[[imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sufonyl]-1-oxopentyl]-4-methyl-,[2R-[1(S*), 2alpha, 4beta]]-](/img/structure/B13396809.png)
